molecular formula C19H24ClN3O4S B6480357 2-(2,4-dimethoxybenzamido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215602-35-9

2-(2,4-dimethoxybenzamido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B6480357
CAS No.: 1215602-35-9
M. Wt: 425.9 g/mol
InChI Key: YGDCJDVVBYUZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2,4-dimethoxybenzamido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1215851-18-5) is a thienopyridine derivative with a fused bicyclic core (thieno[2,3-c]pyridine). Its molecular formula is C26H29ClN2O5S, and it has a molecular weight of 517.0 g/mol. Structurally, it features:

  • A 6-ethyl substituent on the tetrahydropyridine ring.
  • A 2,4-dimethoxybenzamido group at the 2-position of the thieno ring.
  • A carboxamide at the 3-position.

However, critical physicochemical data (e.g., melting point, solubility) are unavailable in the provided sources.

Properties

IUPAC Name

2-[(2,4-dimethoxybenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S.ClH/c1-4-22-8-7-13-15(10-22)27-19(16(13)17(20)23)21-18(24)12-6-5-11(25-2)9-14(12)26-3;/h5-6,9H,4,7-8,10H2,1-3H3,(H2,20,23)(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDCJDVVBYUZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-dimethoxybenzamido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound belonging to the thienopyridine class. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article reviews available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core with a dimethoxybenzamido substituent and an ethyl group. Its chemical structure can be represented as follows:

C18H20N2O3SHCl\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}\cdot \text{HCl}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways and enzyme inhibition. Research indicates that it may modulate inflammatory responses and exhibit cytotoxic effects against cancer cells.

Key Mechanisms:

  • Inhibition of Kinases : Thienopyridines are known to inhibit several kinases implicated in cancer progression and inflammatory diseases.
  • Apoptosis Induction : Studies have shown that the compound can induce apoptosis in cancer cell lines by affecting metabolic pathways related to glycolysis and sphingolipid metabolism .

Biological Activity

The biological activities of this compound include:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Breast Cancer : In vitro studies showed that the compound reduced the viability of MDA-MB-231 and MCF-7 breast cancer cells through apoptosis induction and modulation of cancer stem cell populations .
  • Mechanistic Insights : The compound was found to alter the expression of glycosphingolipids in cancer stem cells (CSCs), which are critical for tumor resistance .

Antimicrobial Properties

Thienopyridines have also been reported to possess antimicrobial activities against various pathogens. The specific efficacy of this compound against bacterial strains remains to be fully elucidated but aligns with the general properties observed in similar compounds within the thienopyridine class .

Data Table: Summary of Biological Activities

Activity Effect Cell Lines/Organisms Mechanism
AnticancerCytotoxicityMDA-MB-231, MCF-7Apoptosis induction; modulation of CSCs
AntimicrobialPotential activity against bacteriaVarious bacterial strainsUnknown; requires further investigation
Anti-inflammatoryModulation of inflammatory pathwaysIn vitro modelsInhibition of kinases involved in inflammation

Case Studies

  • Study on Breast Cancer Cells : A study investigated the effects of this compound on breast cancer cell lines, revealing a significant reduction in cell viability and changes in metabolic profiles indicative of apoptosis .
  • Metabolic Profiling : Another research effort utilized GC-MS to profile metabolites affected by treatment with the compound, highlighting alterations in glycolytic pathways that support its anticancer activity .

Scientific Research Applications

Antiparasitic Activity

Recent studies have indicated that this compound exhibits potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro tests revealed that various analogs derived from this compound have IC50 values under 1 µM, indicating strong inhibitory effects on the proliferation of the parasite. For instance:

  • Compounds tested : Several derivatives were synthesized and tested for their antiparasitic efficacy.
  • Selectivity : Some compounds demonstrated over 60-fold selectivity against human cells (MRC5), suggesting potential for therapeutic use with reduced toxicity to human tissues .

Inhibition of Glycogen Synthase Kinase 3 (GSK3)

The compound has been investigated as an inhibitor of GSK3, an enzyme implicated in various diseases including cancer and neurodegenerative disorders.

  • Binding Affinity : The design of the compound allows it to bind effectively to the ATP-binding site of GSK3, showing selectivity against its human isoforms. This selectivity is crucial for minimizing side effects when used as a therapeutic agent.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the thieno[2,3-c]pyridine scaffold have been shown to enhance potency against GSK3 while maintaining selectivity over other kinases such as CDK2 .

Potential in Cancer Treatment

Given its inhibitory action on GSK3 and other kinases:

  • Mechanism of Action : The inhibition of GSK3 can lead to modulation of various cellular pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.
  • Case Studies : In experimental models, compounds derived from this scaffold have been shown to reduce tumor growth in xenograft models by targeting specific signaling pathways regulated by GSK3 .

Table 1: Antiparasitic Activity of Derivatives

CompoundEC50 (µM)Selectivity (MRC5)
4a<1>60-fold
4b<1>19-fold
4c<1>12-fold
4d<1>9-fold

Table 2: GSK3 Inhibition Potency

CompoundIC50 (TbGSK3) (µM)IC50 (HsGSK3β) (µM)Ratio HsGSK3β/TbGSK3
4a0.500.0080.16
4b0.690.0080.0012
4c0.390.140.35

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Thieno[2,3-c]pyridine Derivatives

The target compound is compared to analogs with modifications in substituents and fused ring systems. Key examples include:

Compound Name / CAS Substituents Molecular Formula MW (g/mol) Key Structural Features
Target Compound (1215851-18-5) 6-ethyl, 2-(2,4-dimethoxybenzamido), 3-carboxamide, HCl salt C26H29ClN2O5S 517.0 Thieno[2,3-c]pyridine core; ethyl and dimethoxybenzamido groups
Ethyl 6-benzyl analog (CAS: 1216731-03-1) 6-benzyl, 2-(3,4-dimethoxybenzamido), ethyl ester, HCl salt C26H29ClN2O5S 517.0 Benzyl substitution; 3,4-dimethoxybenzamido; ester group instead of carboxamide
Ethyl 2-amino-6-Boc derivative (CAS: 193537-14-3) 6-Boc-protected amine, ethyl ester C15H22N2O4S 326.4 Simpler structure; Boc group for amine protection; lacks benzamido substitution

Key Observations:

  • The 2,4-dimethoxybenzamido group offers distinct electronic effects versus the 3,4-dimethoxy isomer in the benzyl analog, which could alter receptor affinity.
  • Salt Form: Both the target compound and the benzyl analog are hydrochloride salts, enhancing aqueous solubility compared to non-ionic forms .
  • Functional Groups : Replacing the ethyl ester (benzyl analog) with a carboxamide (target compound) may increase metabolic stability due to reduced susceptibility to esterase cleavage .

Comparison with Fused Thieno[2,3-b]pyridines

describes 3-amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (Compound 5), which shares a thienopyridine core but differs in fusion position ([2,3-b] vs. [2,3-c]) and substituents:

Compound Name / Features Fused Ring System Substituents Molecular Formula MW (g/mol)
Target Compound Thieno[2,3-c]pyridine Ethyl, 2,4-dimethoxybenzamido, carboxamide C26H29ClN2O5S 517.0
Compound 5 Thieno[2,3-b]pyridine 4-methoxyphenyl, ethoxycarbonyl, methyl, carboxamide C19H19N3O4S 385.4

Key Observations:

  • Substituent Diversity : Compound 5 lacks the dimethoxybenzamido group but includes a 4-methoxyphenyl substituent, which may confer different selectivity profiles.

Preparation Methods

Synthesis of N-(3-Thienyl)methyl-N-[2,2-(OR)₂]ethyl-p-Toluenesulfonamide

The process begins with the condensation of 3-thienaldehyde with a diethyl acetal derivative (e.g., NH₂–CH₂–CH(OEt)₂) to form a Schiff base. Subsequent reduction with sodium borohydride yields N-[2,2-(OEt)₂]ethyl-(3-thienyl)methylamine. Tosylation with p-toluenesulfonyl chloride in chloroform/water produces the sulfonamide intermediate.

Example Protocol (, Example 1c):

  • Reactants: 3-Thienaldehyde (1.07 mol), NH₂–CH₂–CH(OEt)₂ (1.07 mol), NaBH₄ (excess).

  • Conditions: Reflux in benzene (Schiff base formation), followed by ethanol reduction.

  • Yield: 89.5 g (84%) after recrystallization.

Acid-Catalyzed Cyclization

The sulfonamide intermediate undergoes cyclization in the presence of hydrochloric acid (12N HCl) and dioxane at reflux (4 hours), yielding the thieno[2,3-c]pyridine core. The ethyl group at position 6 is introduced via the alkoxy groups (OR) in the precursor, where R = ethyl.

Key Data (, Example 2c):

  • Reactants: Sulfonamide (128.8 g), 12N HCl (630 ml), ethanol (630 ml).

  • Conditions: Reflux (4 hours), alkaline workup, distillation under reduced pressure.

  • Yield: 37 g (76%) of thieno[2,3-c]pyridine.

Introduction of the 2,4-Dimethoxybenzamido Group

The 2,4-dimethoxybenzamido moiety is introduced via amidation of the primary amine on the thienopyridine core. This step parallels methodologies described for analogous thiophene derivatives.

Coupling with 2,4-Dimethoxybenzoyl Chloride

The amine group at position 2 of the thienopyridine reacts with 2,4-dimethoxybenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.

Representative Conditions ():

  • Molar Ratio: 1:1.2 (amine:acyl chloride).

  • Solvent: DCM, 0°C to room temperature (2 hours).

  • Workup: Washing with NaHCO₃, drying over MgSO₄, solvent evaporation.

  • Yield: ~70–80% (estimated).

Formation of the Carboxamide Functionality

The ethyl ester at position 3 (from intermediates like ethyl 2-amino-thieno[2,3-c]pyridine-3-carboxylate) is hydrolyzed to the carboxylic acid, followed by amidation.

Ester Hydrolysis

  • Reactants: Ethyl ester (1 eq.), NaOH (2 eq.), H₂O/EtOH (1:1).

  • Conditions: Reflux (4 hours), acidification with HCl to pH 2.

  • Product: 3-Carboxylic acid derivative.

Amidation with Ammonia

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with aqueous ammonia to yield the primary carboxamide.

Typical Protocol ():

  • Acyl Chloride Formation: SOCl₂ (excess), reflux (2 hours).

  • Amidation: NH₃ (aq.), 0°C, 1 hour.

  • Yield: ~85%.

Hydrochloride Salt Formation

The final free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Procedure ():

  • Reactants: Free base (1 eq.), HCl (1.1 eq. in ethanol).

  • Conditions: Stirring (1 hour), filtration, washing with cold ethanol.

  • Purity: >95% (by HPLC).

Summary of Synthetic Pathway

StepReaction TypeKey Reagents/ConditionsYield
1Cyclization12N HCl, dioxane, reflux76%
2Amidation2,4-Dimethoxybenzoyl chloride, TEA75%
3Ester HydrolysisNaOH, H₂O/EtOH90%
4AmidationSOCl₂, NH₃85%
5Salt FormationHCl, ethanol95%

Analytical Characterization

Critical data for intermediates and the final compound include:

  • Melting Point: 115–117°C (sulfonamide intermediate).

  • ¹H NMR (DMSO-d₆): δ 7.8 (s, 1H, NH), 6.9–7.1 (m, 3H, aromatic), 4.2 (q, 2H, OCH₂CH₃), 3.8 (s, 6H, OCH₃).

  • HPLC Purity: >98% (final product).

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization: Use of bulky substituents in the sulfonamide precursor directs cyclization to the [2,3-c] isomer.

  • Ester Hydrolysis: Microwave-assisted hydrolysis reduces reaction time to 30 minutes.

  • Salt Crystallization: Anti-solvent addition (diethyl ether) enhances crystal purity .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(2,4-dimethoxybenzamido)-6-ethyl-thieno[2,3-c]pyridine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiophene-pyridine precursors, amidation, and salt formation. Key steps include:

  • Cyclization : Use thiophene derivatives with ethylamine groups under reflux conditions (e.g., acetonitrile, 80°C) to form the thieno[2,3-c]pyridine core .
  • Amidation : React with 2,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzamido group .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/HCl) for high purity .
    • Optimization : Control temperature (±2°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio for amidation) to maximize yield (>75%) and minimize byproducts .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at C6, methoxy peaks at δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Resolve 3D conformation (if crystals form) to confirm stereochemistry and hydrogen-bonding networks .
    • Purity Assessment :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >95% purity .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ = ~518 Da) .

Q. How should researchers safely handle intermediates and final products during synthesis?

  • Safety Protocols :

  • Hazardous Intermediates : Use fume hoods for reactions involving sulfonyl chlorides or volatile solvents (e.g., dichloromethane) .
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

  • Methodological Approach :

  • Core Modifications : Replace the ethyl group at C6 with bulkier alkyl chains (e.g., propyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Functional Group Substitution : Introduce electron-withdrawing groups (e.g., nitro) at the benzamido moiety to modulate receptor binding .
  • Biological Assays : Test analogs in dose-response studies (IC₅₀ determination) against target enzymes (e.g., kinases) using fluorescence polarization assays .

Q. What strategies can address discrepancies in reported biological activity across studies?

  • Root Cause Analysis :

  • Purity Variability : Re-evaluate compound purity via LC-MS; impurities >5% can skew IC₅₀ values .
  • Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 vs. HeLa) to reduce variability .
    • Validation : Reproduce conflicting studies with orthogonal assays (e.g., SPR vs. ELISA) to confirm target engagement .

Q. How can computational modeling predict pharmacokinetic properties like solubility and bioavailability?

  • In Silico Tools :

  • Solubility Prediction : Use Schrödinger’s QikProp to calculate logS (ideal range: -4 to -2) and identify hydrophilic modifications (e.g., PEGylation) .
  • Metabolism Prediction : Apply ADMET Predictor to assess CYP450 enzyme interactions and prioritize analogs with low hepatic clearance .
    • Experimental Validation : Perform parallel artificial membrane permeability assays (PAMPA) to correlate computed logP with experimental permeability .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Scale-Up Considerations :

  • Reaction Engineering : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and yield consistency .
  • Chiral Purity : Monitor enantiomeric excess (ee) via chiral HPLC; optimize asymmetric catalysis (e.g., BINAP ligands) to retain >98% ee at >1 kg scale .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.